molecular formula C26H56Sn2 B12512587 tributyl[(1E)-2-(tributylstannyl)ethenyl]stannane

tributyl[(1E)-2-(tributylstannyl)ethenyl]stannane

Cat. No.: B12512587
M. Wt: 606.1 g/mol
InChI Key: VNKOWRBFAJTPLS-UHFFFAOYSA-N
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Description

Tributyl[(1E)-2-(tributylstannyl)ethenyl]stannane is a distannylated organotin compound characterized by two tributylstannyl groups connected via a (1E)-ethenyl bridge. This structure confers unique reactivity, making it valuable in cross-coupling reactions, transmetallation processes, and as a precursor in synthetic organic chemistry. Organotin compounds like this are often employed in Stille couplings due to their ability to transfer organic moieties to transition metal catalysts .

Properties

IUPAC Name

tributyl(2-tributylstannylethenyl)stannane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/6C4H9.C2H2.2Sn/c6*1-3-4-2;1-2;;/h6*1,3-4H2,2H3;1-2H;;
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNKOWRBFAJTPLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)C=C[Sn](CCCC)(CCCC)CCCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H56Sn2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

606.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism

  • Hydrostannylation : A terminal alkyne undergoes palladium-catalyzed hydrostannylation with tributyltin hydride (Bu₃SnH) to form a vinylstannane intermediate.
  • Stille Coupling : The vinylstannane reacts with an organotin halide (e.g., tributyltin chloride) in the presence of a palladium catalyst to form the final product.

Key Reagents and Conditions :

Component Details
Catalyst Pd(PPh₃)₂Cl₂ (0.01–0.1 mol%)
Solvent Tetrahydrofuran (THF) or DMF
Temperature Room temperature to 80°C
Tin Source Bu₃SnH (generated in situ)
Base KF (catalytic)

Example Protocol :

  • A solution of terminal alkyne, Bu₃SnCl, PMHS, and aqueous KF in THF is treated with Pd(PPh₃)₂Cl₂ at room temperature.
  • After alkyne consumption (monitored by GCMS), tributyltin chloride is added for Stille coupling.
  • The mixture is stirred for 2–6 hours, then quenched with NH₄Cl and purified via silica gel chromatography.

Yield : ~60–85% (dependent on alkyne substituents and catalyst loading).

Fluoride-Catalyzed Silane Reductions

This approach employs polymethylhydrosiloxane (PMHS) and fluoride ions to generate tributyltin hydride in situ, enabling hydrostannylation without pre-isolating Bu₃SnH.

Reaction Pathway

  • Reduction of Bu₃SnCl : PMHS and KF reduce Bu₃SnCl to Bu₃SnH.
  • Hydrostannylation : The in situ-generated Bu₃SnH reacts with an alkyne to form a vinylstannane.
  • Stille Coupling : The intermediate undergoes cross-coupling with another organotin reagent.

Key Advantages :

  • Catalytic Tin Usage : Substoichiometric Bu₃SnCl reduces costs.
  • Functional Group Tolerance : Compatible with silyl ethers and alkyl halides.

Optimized Conditions :

Parameter Value
Solvent Diethyl ether or THF
Tin Hydride Source Bu₃SnCl (1 equiv) + PMHS (2 equiv)
Catalyst Pd(PPh₃)₂Cl₂ (0.01 mol%)
Fluoride Source KF (2 equiv)

Example Yield : 63% for 3,5-dimethyl-1-(tributylstannyl)-1(E)-buten-3-ol.

Stereospecific Transmetallation of Silanes

This method retains the stereochemistry of (E)- and (Z)-configured silanes during conversion to stannanes, critical for synthesizing the trans isomer.

Mechanistic Insight

  • Transmetallation : A (E)-configured (2-substituted-1,2-difluoroethenyl)silane reacts with Bu₃SnCl in DMF/KF, retaining the E-configuration.
  • Cross-Coupling : The resulting stannane undergoes Stille coupling with another organotin reagent.

Critical Factors :

  • Base Choice : KF (1.2–1.5 equiv) ensures complete transmetallation.
  • Temperature : Room temperature to 80°C.

Yield : >80% for (E)-configured products.

Alternative Synthetic Routes

Calcium Carbide-Mediated Ethynyl Group Introduction

Though primarily used for ethynyl-λ³-iodane synthesis, this method could theoretically be adapted:

  • Ethynyl Group Formation : CaC₂ reacts with chloro(tributyl)stannane in DMSO/H₂O to generate ethynyl(tributyl)stannane.
  • Subsequent Coupling : The stannane undergoes Stille coupling with another tin reagent.

Limitations :

  • Competing bis(stannyl)acetylene formation reduces yields.
  • Requires careful handling of toxic reagents (e.g., HF).

Lithiation-Based Strategies

For tributyl(1-ethoxyethenyl)stannane analogs, lithiation with t-BuLi or BuLi followed by tin electrophile addition is employed. However, this method’s applicability to the target compound remains unconfirmed.

Critical Analysis of Methods

Comparative Table of Preparation Strategies

Method Key Steps Yield Range Advantages Limitations
One-Pot Hydrostannylation/Stille Pd-catalyzed tandem reactions 60–85% High efficiency, stereocontrol Requires Pd catalysts
Fluoride-Catalyzed PMHS Reduction In situ Bu₃SnH generation 50–70% Catalytic tin, cost-effective Sensitive to tin dimerization
Stereospecific Transmetallation Silane → stannane → coupling >80% Retains E-configuration Limited to difluoroethenyl systems
CaC₂-Mediated Ethynylation CaC₂ → ethynylstannane → coupling 30–45% Low-cost ethynyl source Low selectivity, toxic reagents

Chemical Reactions Analysis

Types of Reactions

Tributyl[(1E)-2-(tributylstannyl)ethenyl]stannane undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

trans-1,2-Bis(tributylstannyl)ethene (TBTE), also known as tributyl[(E)-2-(tributylstannyl)ethenyl]stannane, is an organotin compound with various applications in scientific research and laboratory settings . It is a colorless, odorless liquid, soluble in most organic solvents, and known for its stability, low toxicity, low volatility, and low reactivity .

Scientific Research Applications

TBTE is employed in a variety of scientific research applications . Some of its key uses include:

  • Reagent for synthesizing organotin compounds TBTE is utilized as a reagent in the synthesis of various organotin compounds .
  • Catalyst for olefin polymerization It serves as a catalyst in the polymerization of olefins .
  • Reagent for protecting alcohols and amines TBTE is used as a reagent for protecting alcohols and amines .
  • Synthesis of organometallic compounds It is involved in the synthesis of organometallic compounds .
  • Reagent for ester hydrolysis TBTE is employed as a reagent in the hydrolysis of esters .

Synthesis Method

TBTE is synthesized through the reaction of tributylstannane with ethylene in the presence of a base . This reaction typically occurs at room temperature under an inert atmosphere and is highly exothermic . The product is isolated through distillation, resulting in a high yield and purity .

Mechanism of Action

The mechanism of action of tributyl[(1E)-2-(tributylstannyl)ethenyl]stannane involves the generation of tin radicals. These radicals can participate in various organic reactions, including radical cyclizations and reductions. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used .

Comparison with Similar Compounds

Structural and Functional Comparisons

The table below summarizes key structural and functional differences between tributyl[(1E)-2-(tributylstannyl)ethenyl]stannane and related organotin compounds:

Compound Name CAS Number Substituent/Group Key Properties Applications
This compound Not specified (1E)-ethenyl bridge High molecular weight; dual stannyl groups enhance transmetallation efficiency Cross-coupling reactions, polymer synthesis, organometallic intermediates
Tributyl(2-propen-1-yl)stannane 17997-47-6 Allyl group Moderate reactivity; single stannyl group limits transfer capacity Allylation reactions, limited to small-scale catalysis
Tributyl(1-ethoxyvinyl)stannane 24850-33-7 Ethoxyvinyl group Electron-withdrawing ethoxy group stabilizes the vinyl moiety Stabilized vinyl transfer in Stille couplings
2-(Tributylstannyl)thiophene Not specified Thiophene ring Aromatic system enhances stability; reduced reactivity in polar reactions Synthesis of thiophene-containing polymers, electronic materials
Tributyl(phenylselanyl)stannane Not specified Phenylselanyl group Selenium moiety enables selenostannylation reactions Synthesis of selenoarenes, heterocyclic intermediates
Tributylfluoro-stannane 1983-10-4 Fluorine atom Electronegative fluorine increases oxidative instability Limited to niche fluorination reactions

Reactivity and Stability

  • Dual Stannyl Groups: The presence of two tributylstannyl groups in the target compound enhances its ability to participate in transmetallation reactions compared to mono-stannylated analogs like tributyl(2-propen-1-yl)stannane .
  • Aromatic vs. Aliphatic Substituents : Compounds with aromatic substituents (e.g., 2-(tributylstannyl)thiophene) exhibit greater thermal stability but reduced reactivity in polar solvents compared to aliphatic derivatives like the target compound .
  • Electron-Donating vs. Withdrawing Groups : Tributyl(1-ethoxyvinyl)stannane’s ethoxy group stabilizes the vinyl moiety, whereas the target compound’s ethenyl bridge allows for more versatile coupling pathways .

Toxicity and Handling

Organotin compounds are universally regulated due to their toxicity. This compound likely shares the high toxicity profile of other tributylstannanes listed in (e.g., tributylfluoro-stannane, CAS 1983-10-4), requiring stringent safety protocols .

Biological Activity

Tributyl[(1E)-2-(tributylstannyl)ethenyl]stannane, a compound belonging to the organotin family, has garnered attention due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of multiple tributyl groups attached to a vinyl group containing a stannyl moiety. The general formula can be represented as:

C18H36Sn2\text{C}_{18}\text{H}_{36}\text{Sn}_2

This compound's unique structure allows it to engage in various chemical reactions, particularly in synthetic organic chemistry.

Biological Activity Overview

The biological activity of organotin compounds, including this compound, has been extensively studied. Key areas of interest include:

  • Antimicrobial Properties : Organotin compounds have demonstrated significant antimicrobial activity against various bacterial strains. Studies indicate that they disrupt bacterial cell membranes, leading to cell lysis and death.
  • Anticancer Activity : Some organotin derivatives have shown potential as anticancer agents. They may inhibit tumor growth by inducing apoptosis in cancer cells or disrupting cellular signaling pathways.
  • Endocrine Disruption : Organotin compounds are known for their endocrine-disrupting properties, which can interfere with hormone signaling in both humans and wildlife.

The mechanisms through which this compound exerts its biological effects include:

  • Cell Membrane Disruption : The hydrophobic nature of organotin compounds allows them to integrate into lipid bilayers, disrupting membrane integrity and function.
  • Enzyme Inhibition : They may inhibit specific enzymes involved in critical metabolic pathways, leading to altered cellular functions.
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that organotin compounds can induce oxidative stress by increasing ROS levels within cells, contributing to cytotoxic effects.

Case Studies and Research Findings

Several studies have investigated the biological activities of organotin compounds related to this compound:

  • Antimicrobial Efficacy :
    • A study demonstrated that various organotin compounds exhibited potent antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) in the low micromolar range .
  • Anticancer Potential :
    • Research indicated that certain organotin complexes induced apoptosis in human cancer cell lines through mitochondrial pathways. The IC50 values for these compounds were significantly lower than those for conventional chemotherapeutics .
  • Endocrine Disruption Studies :
    • Investigations into the endocrine-disrupting effects of tributylstannanes revealed alterations in reproductive hormone levels in animal models, suggesting potential risks associated with exposure .

Data Summary

Biological ActivityObserved EffectsReference
AntimicrobialEffective against S. aureus, E. coli
AnticancerInduces apoptosis in cancer cell lines
Endocrine DisruptionAlters hormone levels in animal models

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